
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole is an organometallic compound that features a thiazole ring substituted with a methylsulfanyl group and a trimethylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with trimethyltin chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. The reaction proceeds via nucleophilic substitution, where the trimethylstannyl group is introduced to the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organotin compounds, which can be toxic.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The trimethylstannyl group can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in Stille and Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles like halides or organometallic reagents can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiazoles.
Coupling Reactions: Biaryl or heteroaryl compounds.
科学的研究の応用
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organometallic compounds and heterocycles.
Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in materials science for the development of new materials with unique properties, such as conductive polymers or catalysts.
作用機序
The mechanism of action of 2-(methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole depends on its specific application. In general, the compound can interact with molecular targets through its organometallic and heterocyclic moieties. For example, in catalytic applications, the trimethylstannyl group can facilitate the formation of new bonds, while the thiazole ring can provide stability and specificity to the reaction.
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)-1,3-thiazole: Lacks the trimethylstannyl group, making it less versatile in organometallic chemistry.
4-(Trimethylstannyl)-1,3-thiazole: Lacks the methylsulfanyl group, which can affect its reactivity and applications.
2-(Methylsulfanyl)-4-(trimethylsilyl)-1,3-thiazole: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group, leading to different reactivity and stability.
Uniqueness
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole is unique due to the presence of both the methylsulfanyl and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
特性
CAS番号 |
204513-34-8 |
|---|---|
分子式 |
C7H13NS2Sn |
分子量 |
294.0 g/mol |
IUPAC名 |
trimethyl-(2-methylsulfanyl-1,3-thiazol-4-yl)stannane |
InChI |
InChI=1S/C4H4NS2.3CH3.Sn/c1-6-4-5-2-3-7-4;;;;/h3H,1H3;3*1H3; |
InChIキー |
OFHSUEUIGKGZNB-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CS1)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)
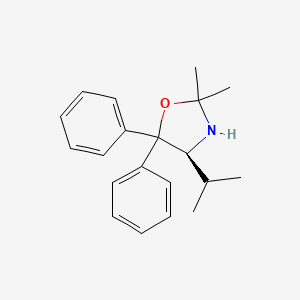

![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)
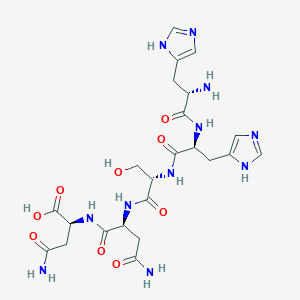
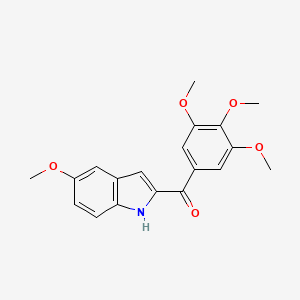
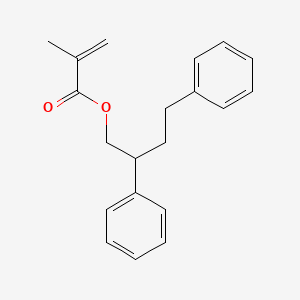
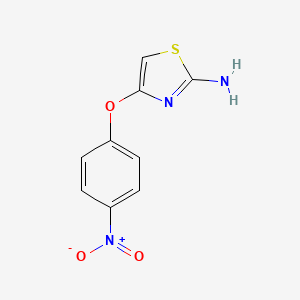

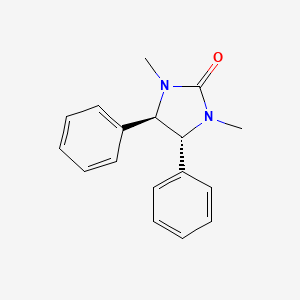


![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)

